Cas no 207462-72-4 (3-(3,5-difluorophenyl)propanal)

3-(3,5-difluorophenyl)propanal is a versatile organic compound characterized by its 3,5-difluorophenyl substituent. This alkyl aldehyde offers enhanced reactivity and stability, making it suitable for a wide range of synthetic applications. Its distinctive structural features provide opportunities for selective transformations, facilitating the synthesis of complex organic molecules. The compound's purity and stability ensure reliable performance in chemical reactions.
3-(3,5-difluorophenyl)propanal structure
207462-72-4 structure
Product Name:3-(3,5-difluorophenyl)propanal
CAS No:207462-72-4
MF:C9H8F2O
MW:170.156029701233
CID:241835
PubChem ID:16092530
Update Time:2025-07-16

3-(3,5-difluorophenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanal,3,5-difluoro-
    • 3(3,5-difluorophenyl)propanal
    • 3-(3,5-Difluorophenyl)propionaldehyde
    • 3-(3,5-DIFLUORO-PHENYL)-PROPIONALDEHYDE
    • AG-E-52186
    • AGN-PC-00SVUA
    • CTK4E5006
    • 3-(3,5-difluorophenyl)propanal
    • SCHEMBL2561038
    • EN300-1854586
    • NJAUQMVRMVVAMV-UHFFFAOYSA-N
    • AKOS006290054
    • DTXSID50582189
    • 207462-72-4
    • CS-0350344
    • Inchi: 1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2
    • InChI Key: NJAUQMVRMVVAMV-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CCC=O)F

Computed Properties

  • Exact Mass: 170.05434
  • Monoisotopic Mass: 170.05432120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.178
  • Boiling Point: 193.446°C at 760 mmHg
  • Flash Point: 71.461°C
  • Refractive Index: 1.474
  • PSA: 17.07

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Additional information on 3-(3,5-difluorophenyl)propanal

Professional Introduction to 3-(3,5-difluorophenyl)propanal (CAS No. 207462-72-4)

3-(3,5-difluorophenyl)propanal, with the chemical formula C9H7FO2, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 207462-72-4, represents a class of molecules that exhibit unique structural and functional properties, making it a valuable scaffold for the development of novel bioactive agents.

The structural motif of 3-(3,5-difluorophenyl)propanal consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, linked to a propanal moiety. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, which can be exploited in drug design. The presence of fluorine atoms is particularly noteworthy, as these elements are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall efficacy.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their potential therapeutic applications. Studies have demonstrated that the introduction of fluorine atoms can modulate the pharmacokinetic properties of molecules, leading to improved bioavailability and prolonged half-life. Furthermore, fluorine substitution can influence the binding interactions between a drug and its target protein, potentially resulting in higher selectivity and reduced side effects.

One of the most compelling aspects of 3-(3,5-difluorophenyl)propanal is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to synthesize various derivatives with enhanced biological activity. For instance, studies have shown that derivatives of this aldehyde exhibit promising properties as kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The fluorinated phenyl ring serves as an effective pharmacophore, facilitating optimal interactions with biological targets.

The synthesis of 3-(3,5-difluorophenyl)propanal involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical techniques in modern drug discovery.

Recent advancements in computational chemistry have further enhanced the understanding of 3-(3,5-difluorophenyl)propanal's behavior. Molecular modeling studies have provided insights into how the fluorine atoms influence the molecule's conformation and electronic properties. These insights are invaluable for designing next-generation drugs with improved pharmacological profiles. Additionally, computational approaches have been used to predict potential drug-likeness parameters, such as solubility and permeability, which are essential for optimizing drug candidates for clinical use.

The pharmaceutical industry has shown particular interest in fluorinated aldehydes due to their versatility in drug design. For example, 3-(3,5-difluorophenyl)propanal has been used as an intermediate in the synthesis of protease inhibitors, which play a crucial role in antiviral and anticancer therapies. The ability to fine-tune the structure of these compounds allows for the development of highly specific inhibitors that target disease-causing enzymes with minimal off-target effects.

In conclusion, 3-(3,5-difluorophenyl)propanal (CAS No. 207462-72-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the quest for innovative medicines.

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